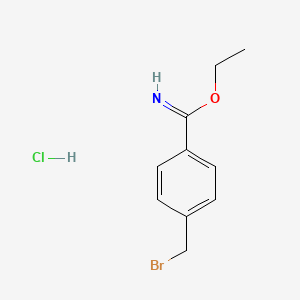
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a bromomethyl group attached to a benzene ring, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride typically involves the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts . The general mechanism involves the following steps:
Nitrile Activation: The nitrile group is activated by an acid catalyst.
Alcohol Addition: An alcohol attacks the activated nitrile, forming an imidate intermediate.
Hydrochloride Formation: The imidate intermediate is converted into its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidate group into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Applications De Recherche Scientifique
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in various synthetic pathways . The imidate group can also participate in addition reactions, further expanding its utility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(chloromethyl)benzenecarboximidate;hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl 4-(methyl)benzenecarboximidate;hydrochloride: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic chemistry, offering versatility in the formation of complex molecules .
Propriétés
Numéro CAS |
88692-59-5 |
|---|---|
Formule moléculaire |
C10H13BrClNO |
Poids moléculaire |
278.57 g/mol |
Nom IUPAC |
ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6,12H,2,7H2,1H3;1H |
Clé InChI |
JRAOWNKNCAEHAD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC=C(C=C1)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
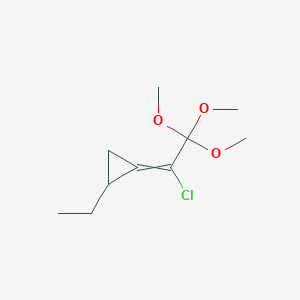
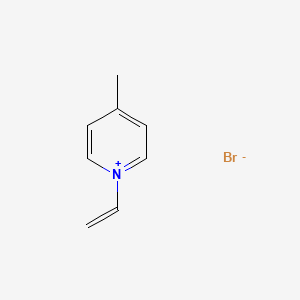
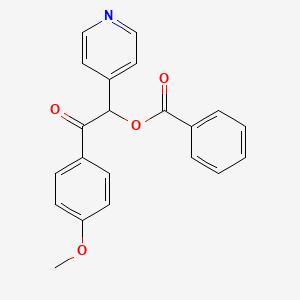
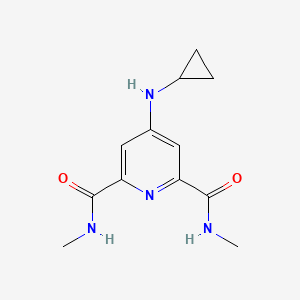
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
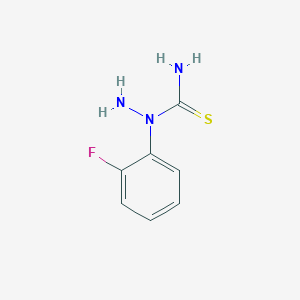
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)

![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
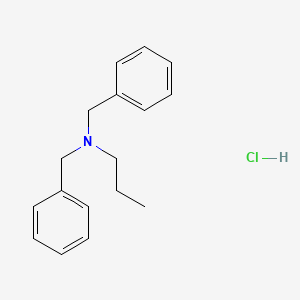
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)
![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)
